2-Amino-1-butanol hydrochloride

Description

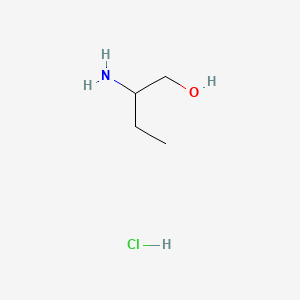

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59173-62-5 |

|---|---|

Molecular Formula |

C4H12ClNO |

Molecular Weight |

125.60 g/mol |

IUPAC Name |

2-aminobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H |

InChI Key |

ORIVIUGYHFJFPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Butanol Hydrochloride and Its Enantiomers

Conventional and Industrial Synthesis Routes

Conventional methods for producing 2-amino-1-butanol hydrochloride are geared towards large-scale, cost-effective production. These routes often result in a racemic mixture, which may then be subjected to resolution processes if a specific enantiomer is required. justia.com

Butene-1 Chlorination-Addition and Hydrolysis Processes

A prominent industrial method involves the reaction of butene-1 with chlorine and a nitrile, such as acetonitrile. google.com This process forms an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. google.com Subsequent hydrolysis of this intermediate yields dl-2-amino-1-butanol hydrochloride. google.com An excess of the nitrile is often used, with a portion acting as a solvent. google.com The reaction can be controlled by the simultaneous addition of chlorine and butene to acetonitrile, which helps manage the exothermic nature of the reaction. google.com While this method is efficient, it can produce dl-1-amino-2-butanol as an impurity. google.com

Reaction of butene-1, a nitrile (e.g., acetonitrile), and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. google.com

Hydrolysis of the intermediate, often with the addition of methanol (B129727) and a catalytic amount of hydrochloric acid, to produce dl-2-amino-1-butanol hydrochloride. google.com

Removal of by-products, such as methyl acetate, through distillation. google.com

| Reactant | Conditions | Intermediate | Product | Purity/Yield |

| Butene-1, Acetonitrile, Chlorine | Excess acetonitrile, controlled addition | N-[1-(chloromethyl)propyl]acetimidoyl chloride | dl-2-Amino-1-butanol hydrochloride | Yields up to 40% have been reported. google.com |

Reductive Synthesis from Nitrobutanol Intermediates

Another established route for the synthesis of 2-amino-1-butanol involves the reduction of 2-nitro-1-butanol. google.com The precursor, 2-nitro-1-butanol, is synthesized by the condensation of 1-nitropropane (B105015) with formaldehyde. prepchem.comgoogle.com This reaction can be facilitated by a phase transfer agent that also acts as a basic catalyst. prepchem.com

The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation. google.com This process often employs catalysts like Raney nickel, palladium, or platinum. google.com The hydrogenation can be carried out in a solvent such as methanol, under a hydrogen and nitrogen atmosphere at elevated pressures. google.com Continuous flow processes for the synthesis of dl-2-nitro-1-butanol have also been developed to improve reaction control and reduce the formation of by-products. icsr.in

| Starting Material | Reaction | Catalyst/Reagents | Product |

| 1-Nitropropane, Formaldehyde | Condensation | Phase transfer agent | 2-Nitro-1-butanol |

| 2-Nitro-1-butanol | Catalytic Hydrogenation | Raney nickel, Hydrogen/Nitrogen | 2-Amino-1-butanol |

A reported example of this process achieved a 74% yield of 2-amino-n-butanol with 95% purity. google.com

Ammonolysis and Subsequent Hydrolysis Strategies

Ammonolysis provides an alternative pathway to 2-amino-1-butanol. This strategy can involve the reaction of a suitable precursor, such as a derivative of butene, with ammonia (B1221849). For instance, dl-2-amino-1-butanol hydrochloride can be converted to the free base by reacting it with anhydrous ammonia in methanol. google.com This process is typically followed by purification steps to isolate the desired product. google.com

Enantioselective Synthesis Approaches for Chiral Forms

The synthesis of specific enantiomers of 2-amino-1-butanol is crucial for applications where stereochemistry is critical, such as in the pharmaceutical industry. tsijournals.com These methods are designed to produce either the (S)- or (R)-enantiomer with high optical purity.

Chiral Pool Strategies utilizing Amino Acid Precursors

The chiral pool approach leverages naturally occurring chiral molecules, such as amino acids, as starting materials to synthesize enantiomerically pure compounds. mdpi.comresearchgate.net L-threonine and D-2-aminobutyric acid are common precursors for the synthesis of (S)-2-amino-1-butanol and (R)-2-amino-1-butanol, respectively. chemicalbook.comnih.gov

For example, (R)-(-)-2-amino-1-butanol can be synthesized by the reduction of D-2-aminobutyric acid using a reducing agent like lithium aluminum hydride in a solvent such as tetrahydrofuran. chemicalbook.com In another approach, L-2-aminobutyric acid, obtained through the optical resolution of an N-acyl-DL-aminobutyric acid using an acylase, can be esterified and then reduced to produce (+)-2-amino-1-butanol. google.com This reduction can be performed using Raney Nickel or platinum catalysts under hydrogen pressure. google.com

| Chiral Precursor | Key Transformation | Product |

| D-2-Aminobutyric acid | Reduction with LiAlH4 | (R)-(-)-2-Amino-1-butanol chemicalbook.com |

| L-2-Aminobutyric acid | Esterification followed by catalytic reduction | (+)-2-Amino-1-butanol google.com |

| L-Threonine | Enzymatic conversion | (S)-2-Aminobutanol nih.gov |

Asymmetric Catalytic Hydrogenation Methods

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. wikipedia.org This method involves the use of a chiral catalyst to selectively produce one enantiomer over the other. wikipedia.org For the synthesis of chiral 2-amino-1-butanol, this can involve the asymmetric hydrogenation of a suitable prochiral substrate.

For instance, the asymmetric transfer hydrogenation of α-amino ketones can yield optically active β-amino alcohols with high enantiomeric excesses. thieme-connect.de Engineered amine dehydrogenases have also been employed for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination. nih.gov These biocatalytic approaches offer high stereoselectivity under mild reaction conditions. nih.gov

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) |

| α-Amino ketones | Asymmetric transfer hydrogenation | Optically active β-amino alcohols | Up to 95% thieme-connect.de |

| 1-Hydroxy-2-butanone | Engineered amine dehydrogenase (SpAmDH variant) | (S)-2-amino-1-butanol | >99% nih.gov |

Chemo-enzymatic Synthetic Pathways

Chemo-enzymatic approaches have emerged as powerful strategies for the synthesis of enantiomerically pure 2-amino-1-butanol, combining the selectivity of enzymes with the efficiency of chemical transformations.

One prominent chemo-enzymatic method involves the kinetic resolution of racemic 2-amino-1-butanol. This process utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the two. For instance, penicillin G acylase has been successfully employed for the resolution of racemic 2-amino-1-butanol. In this method, the enzyme selectively hydrolyzes the N-phenylacetyl derivative of the (S)-enantiomer, yielding (S)-2-amino-1-butanol with an enantiomeric excess of over 99%.

Another significant chemo-enzymatic route involves the biosynthesis of the desired enantiomer in a whole-cell system. Researchers have engineered Saccharomyces cerevisiae to produce (S)-2-aminobutanol from (S)-2-aminobutyric acid by introducing specific reductases and a phosphopantetheinyl transferase. This biosynthetic pathway has demonstrated the potential for producing the chiral amino alcohol, with reported yields of up to 1.10 mg/L. nih.gov

Furthermore, the use of transaminases represents a versatile approach to chiral amine synthesis. While not exclusively demonstrated for 2-amino-1-butanol in the provided context, transaminases are known to catalyze the asymmetric amination of keto-alcohols, which are precursors to amino alcohols. This enzymatic step, often coupled with a preceding chemical or enzymatic step to generate the keto-alcohol, offers a promising pathway for the stereoselective synthesis of 2-amino-1-butanol and its analogues.

Optimization of Synthetic Processes and Reaction Parameters

The efficiency and economic viability of synthesizing this compound are critically dependent on the optimization of the synthetic process. This includes detailed kinetic studies, rigorous catalyst evaluation, and strategic efforts to maximize yield while minimizing the formation of unwanted byproducts.

Kinetic Studies of Formation Reactions

Understanding the kinetics of the reactions involved in the formation of 2-amino-1-butanol is fundamental to process optimization. A key synthetic route, the hydrogenation of methyl-DL-α-aminobutyrate, has been the subject of detailed kinetic analysis.

Studies have shown that the hydrogenation of methyl-DL-α-aminobutyrate to 2-amino-1-butanol follows first-order kinetics with respect to the ester concentration. researchgate.net This implies that the rate of the reaction is directly proportional to the concentration of the starting ester. The apparent activation energy for this reaction has been determined to be 6.0 Kcal/mole, suggesting that the reaction is intrinsically slow. This low activation energy indicates that while increasing the temperature will increase the reaction rate, the effect may not be as pronounced as in reactions with higher activation energies.

The following table summarizes the key kinetic parameters for the hydrogenation of methyl-DL-α-aminobutyrate:

| Parameter | Value | Reference |

| Reaction Order | First-order with respect to methyl-DL-α-aminobutyrate | researchgate.net |

| Apparent Activation Energy | 6.0 Kcal/mole |

Catalyst Screening and Performance Evaluation

The choice of catalyst is paramount in the hydrogenation of aminobutyric acid derivatives to 2-amino-1-butanol. Various catalysts have been screened to identify the most effective and selective options.

In the hydrogenation of methyl-DL-α-aminobutyrate, copper chromite has been identified as a highly effective catalyst. researchgate.net Comparative studies have shown its superiority over other common hydrogenation catalysts such as Raney nickel, 5% Platinum on carbon (Pt/C), and 5% Palladium on carbon (Pd/C) under similar reaction conditions.

A patent for the production of (+)-2-amino-1-butanol also highlights the use of Raney Nickel and platinum catalysts for the reduction of L-2-aminobutyric acid esters. google.com The patent specifies that using Raney Nickel at about 50% by weight or more relative to the ester, or platinum at about 10% by weight or more, can effectively prevent side reactions and racemization. google.com

The performance of these catalysts is summarized in the table below:

| Catalyst | Substrate | Key Findings | Reference |

| Copper Chromite | Methyl-DL-α-aminobutyrate | High selectivity and conversion compared to other catalysts. | researchgate.net |

| Raney Nickel | L-2-aminobutyric acid ester | Effective in preventing side reactions and racemization at ≥50% w/w. | google.com |

| Platinum on Carbon (Pt/C) | Methyl-DL-α-aminobutyrate | Lower conversion compared to copper chromite. | |

| Palladium on Carbon (Pd/C) | Methyl-DL-α-aminobutyrate | Lower conversion compared to copper chromite. | |

| Platinum | L-2-aminobutyric acid ester | Effective in preventing side reactions and racemization at ≥10% w/w. | google.com |

Yield Enhancement and Byproduct Minimization Strategies

Maximizing the yield of the desired product while minimizing the formation of impurities is a critical aspect of process development for this compound.

In the hydrogenation of methyl-DL-α-aminobutyrate, while a high selectivity of 100% has been achieved, the conversion rate was reported to be 39% under specific conditions. researchgate.net This indicates that while the desired product is formed exclusively, a significant portion of the starting material remains unreacted, presenting an opportunity for yield improvement through process optimization.

One strategy to enhance yield involves the careful control of reaction parameters. For instance, in a process involving the reaction of 1-butene (B85601) with chlorine and a nitrile, limiting the amount of chlorine to no more than one mole per mole of 1-butene is crucial to prevent the formation of undesired byproducts and a subsequent decrease in yield. google.com This process also identifies 1,2-dichlorobutane (B1580518) as a potential byproduct. google.com

Furthermore, a patented process for producing (+)-2-amino-1-butanol emphasizes the importance of preventing the formation of byproducts that can arise from the decomposition of the starting materials or racemization of the desired product. google.com The method suggests that conducting the reduction of the L-2-aminobutyric acid ester at room temperature to about 70°C can help avoid these undesirable side reactions. google.com

The following table outlines some of the identified byproducts and strategies for their control:

| Synthetic Route | Identified Byproduct(s) | Strategy for Minimization/Control | Reference |

| Reaction of 1-butene, chlorine, and nitrile | 1,2-dichlorobutane | Control stoichiometry (chlorine ≤ 1 mole per mole of 1-butene). Distillation to remove the byproduct. | google.com |

| Reduction of L-2-aminobutyric acid ester | Unspecified decomposition products | Maintain reaction temperature between room temperature and 70°C. | google.com |

Advanced Stereochemical Resolution and Chiral Technologies

Diastereomeric Salt Formation for Optical Resolution

The classical method of resolving racemic mixtures, such as dl-2-amino-1-butanol, involves the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties of diastereomers, such as solubility, which allows for their separation through methods like fractional crystallization.

Exploration of Chiral Resolving Agents

A variety of chiral acids are utilized as resolving agents for racemic 2-amino-1-butanol. Commonly employed agents include naturally occurring acids like L(+)-tartaric acid, (-)-mandelic acid, and (-)-malic acid. Synthetic chiral amines, though requiring their own prior resolution, are also used.

The selection of an appropriate resolving agent is crucial for efficient separation. For instance, L(+)-tartaric acid has been effectively used to resolve dl-2-amino-1-butanol. When L(+)-tartaric acid is added to a solution of racemic 2-amino-1-butanol in an anhydrous solvent like ethanol (B145695) or methanol (B129727), the d-2-amino-1-butanol L-tartrate salt preferentially crystallizes, allowing for the separation of the d-enantiomer. The efficiency of this process is dependent on the solvent system, with anhydrous conditions favoring a sharp separation. The choice of resolving agent and solvent can be optimized to maximize the yield and optical purity of the desired enantiomer.

Table 1: Chiral Resolving Agents for 2-Amino-1-butanol

| Resolving Agent | Reference |

|---|---|

| L(+)-Tartaric Acid | |

| (-)-Mandelic Acid | |

| (-)-Malic Acid | |

| (+)-Camphor-10-sulfonic acid | |

| Brucine | |

| Strychnine | |

| Quinine | |

| 1-Phenylethanamine |

Mechanistic Investigations of Fractional Crystallization

Fractional crystallization is the cornerstone of diastereomeric salt resolution. After the formation of diastereomeric salts, the mixture is typically recrystallized multiple times. With each recrystallization, the solution becomes progressively enriched in the more soluble diastereomer, while the less soluble diastereomer crystallizes out. This process is continued until the crystalline salt reaches a constant optical rotation, indicating it is a pure diastereomer.

The success of fractional crystallization hinges on the differential solubility of the diastereomeric salts in a given solvent. For the resolution of 2-amino-1-butanol with L(+)-tartaric acid, anhydrous ethanol or methanol are preferred solvents. The d-2-amino-1-butanol L-tartrate salt is less soluble in these solvents and crystallizes out, leaving the l-2-amino-1-butanol in the solution. After separation, the optically active free base can be recovered by treating the salt with a strong alkali.

Enzymatic Resolution Techniques for Enantiopure 2-Amino-1-butanol

Enzymatic resolution offers a highly specific and environmentally friendly alternative to classical chemical methods. These biocatalytic transformations leverage the stereo-, regio-, and chemoselectivity of enzymes to differentiate between enantiomers.

Application of Acylase Enzymes (e.g., Penicillin G Acylase)

A notable enzymatic method for resolving racemic 2-amino-1-butanol involves the use of Penicillin G acylase. This process typically involves the enantioselective hydrolysis of an N-acylated derivative of 2-amino-1-butanol. For example, the N-phenylacetyl derivative of racemic 2-amino-1-butanol can be subjected to hydrolysis by Penicillin G acylase. The enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative, yielding (S)-2-amino-1-butanol with a high enantiomeric excess (e.e.) of over 99%. The unreacted (R)-amide can then be separated.

The use of immobilized enzymes, such as Penicillin G acylase immobilized on gelatin matrix or Eupergit C, offers several advantages, including enzyme stability and the ability to recycle the biocatalyst, making the process more cost-effective and sustainable.

Process Development for Continuous Enantioseparation

The development of continuous processes for enantioseparation is a key objective for industrial applications. Membrane-based separation is a promising technology for continuous, large-scale processes due to its lower energy consumption compared to conventional thermal methods. In the context of enzymatic resolution, continuous processes can be designed to improve efficiency and throughput. While specific details on continuous enzymatic resolution of 2-amino-1-butanol are not extensively available in the provided results, the principles of continuous separation are being applied to related chiral separations.

Membrane-Based Chiral Separation Technologies

Membrane-based separation is an emerging and energy-efficient technology for chiral resolution. This approach utilizes enantioselective membranes that preferentially interact with one enantiomer, allowing for its separation from the racemic mixture. These membranes can be polymeric or composite structures containing chiral fillers.

For the separation of 2-amino-1-butanol enantiomers, various membrane technologies have been explored. A chitosan (B1678972) membrane crosslinked with glutaraldehyde (B144438) has been used for the chiral resolution of (R,S)-2-amino-1-butanol, achieving a high enantiomeric excess. Another innovative approach involves the use of mixed matrix membranes. For example, a polyvinyl chloride (PVC) membrane incorporating a chiral porous organic cage (CC3-R) has demonstrated enantioselectivity for the isomers of 2-amino-1-butanol. This CC3-R-incorporated membrane electrode was stable and showed promise for enantioselective recognition.

Furthermore, bipolar membrane electrodialysis (BMED) has been investigated as a green technology for the post-treatment step in the direct enantioseparation of S-2-amino-1-butanol-l-tartrate. This process uses an electric field to drive the conversion of the diastereomeric salt to the free S-2-amino-1-butanol, avoiding the need for chemical reagents like NaOH.

Bipolar Membrane Electrodialysis for Chiral Salt Conversion

A significant challenge in classical chiral resolution, such as the fractional crystallization of diastereomeric salts, is the recovery of the desired enantiomer from the salt. For example, resolving racemic 2-amino-1-butanol with L-(+)-tartaric acid yields the diastereomeric salt, (S)-2-amino-1-butanol-L-tartrate. google.com Traditionally, this salt is treated with a base like sodium hydroxide (B78521) to liberate the free amino alcohol, a process that generates a substantial amount of inorganic salt waste.

Bipolar Membrane Electrodialysis (BMED) offers a greener and more efficient alternative for this conversion. researchgate.netresearcher.life This technology utilizes a bipolar membrane, which splits water into H+ and OH− ions under an electric field. researchgate.net In this process, the (S)-2-amino-1-butanol-L-tartrate salt solution is introduced into the BMED stack. The OH− ions generated by the bipolar membrane neutralize the protonated amino group of (S)-2-amino-1-butanol, converting the diastereomeric salt directly into the free base, (S)-2-amino-1-butanol. researchgate.netacs.org

This method avoids the addition of external chemical reagents for neutralization, thus minimizing byproduct formation. researchgate.netrsc.org Research has demonstrated the feasibility of BMED for this conversion, achieving high product purity and concentration with favorable energy consumption. researchgate.netacs.org The process has been optimized by investigating variables such as membrane types, initial feed concentrations, and applied voltage. acs.org

Table 1: Performance Data for BMED Conversion of (S)-2-amino-1-butanol-L-tartrate

| Performance Metric | Reported Value | Reference |

|---|---|---|

| Final Product Concentration | 1.04 mol·L⁻¹ | researchgate.net, acs.org |

| Final Product Purity | ~98.2% | researchgate.net, acs.org |

| Conversion Rate | 92.28% | researchgate.net, acs.org |

| Current Efficiency | 54.05% | researchgate.net, acs.org |

| Energy Consumption | 1.88 kWh·kg⁻¹ | researchgate.net, acs.org |

| Estimated Cost | ~$2.22 kg⁻¹ | researchgate.net, acs.org |

Enantioselective Potentiometric Sensors

The ability to accurately and rapidly determine the enantiomeric composition of 2-amino-1-butanol is essential for quality control in pharmaceutical synthesis. Enantioselective potentiometric sensors provide a simple, fast, and affordable method for this chiral discrimination, contrasting with more complex and expensive chromatographic techniques. mdpi.com

A notable development in this area is a sensor based on a polyvinyl chloride (PVC) membrane electrode modified with a chiral porous organic cage (POC), specifically CC3-R. mdpi.comdoaj.orgnih.gov Porous organic cages possess unique structures that create a chiral microenvironment, enabling them to act as effective chiral selectors. researchgate.net This sensor has demonstrated a clear ability to distinguish between the enantiomers of 2-amino-1-butanol.

The sensor exhibits preferential recognition for S-2-amino-1-butanol over its R-enantiomer, with a potentiometric enantioselectivity coefficient (log K S,R Pot) of -0.98. mdpi.comdoaj.orgnih.gov This indicates a strong selective interaction between the CC3-R cage and the S-enantiomer. The sensor operates effectively within a pH range of 6.0 to 9.0 and shows a near-Nernstian response of 25.8 ± 0.3 mV/decade for S-2-amino-1-butanol. mdpi.comnih.gov The concentration of the CC3-R chiral selector within the PVC membrane is a critical factor, with optimal performance observed at a 3% weight content. mdpi.com

Table 2: Effect of CC3-R Chiral Selector Content on Sensor Performance

| CC3-R Content (wt%) | Performance Characteristic | Reference |

|---|---|---|

| <3% | Performance improves with increasing content. | mdpi.com |

| 3% | Optimal enantioselectivity and sensitivity achieved. | mdpi.com |

| 4% | Slight decrease in enantioselectivity and sensitivity. | mdpi.com |

Racemization Methods for Unwanted Enantiomers

Several methods have been explored for the racemization of optically active amines like 2-amino-1-butanol. One approach involves treatment with a strong base in a high-boiling polar aprotic solvent. google.com For instance, the unwanted enantiomer can be heated in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong base like a metal hydroxide or metal alkoxide. google.com The reaction is typically carried out at elevated temperatures, often at 100°C or higher, to facilitate the racemization process. google.com

Chemical Transformations and Derivatization Studies

Formation of Chiral Cyclic Compounds

The bifunctional nature of 2-amino-1-butanol hydrochloride makes it an ideal starting material for the synthesis of various chiral heterocyclic compounds. These cyclic structures are prevalent in many biologically active molecules and serve as important scaffolds in drug discovery.

Chiral oxazolines and dihydrooxazines are important ligands in asymmetric catalysis. The synthesis of these heterocycles can be achieved through the reaction of 2-amino-1-butanol with various reagents. For instance, polyoxazolines have been synthesized in high yields through a one-pot reaction of polycarboxylic acids or their esters with chiral β-amino alcohols like (R)-2-amino-1-butanol. beilstein-journals.org This reaction typically involves heating the reactants under reflux with the concomitant removal of water or alcohol. beilstein-journals.org The resulting polyoxazoline ligands have shown effectiveness in asymmetric catalysis, such as the rhodium-catalyzed hydrosilylation of aromatic ketones. beilstein-journals.org

Another approach involves the reaction of 1,2- and 1,3-hydroxyalkyl azides with aldehydes in the presence of a Lewis acid, which facilitates the one-step construction of oxazolines and dihydrooxazines, respectively. nih.gov This method has been adapted for parallel synthesis, enabling the generation of libraries of these valuable compounds. nih.gov

2-Amino-1-butanol is a key starting material for the synthesis of a diverse array of chiral fragments, including oxazolidinones, morpholinones, lactams, and sultams. acs.orgacs.org These scaffolds are of great interest in fragment-based lead discovery for drug development. acs.org

The synthesis of these cyclic compounds often involves a series of steps starting with the protection of the amino group of the amino alcohol. acs.orgacs.org For example, N-Boc protection followed by reaction with t-butyl acrylate (B77674) and subsequent deprotection with hydrochloric acid affords an amine hydrochloride salt. acs.orgacs.org This intermediate can then undergo intramolecular amidation to yield lactams. acs.orgacs.org

The synthesis of 7-membered chiral lactams from amino alcohols has presented challenges, with some methods resulting in ineffective cyclizations and poor yields. acs.org However, strategies involving selective protection of a sulfonamide nitrogen with a p-methoxybenzyl (PMB) group have been successful, leading to the formation of these larger ring structures. acs.org

Functional Group Modifications and N-Acylated Derivative Synthesis

The amino and hydroxyl groups of 2-amino-1-butanol are readily amenable to various functional group modifications, expanding its utility in synthesis. N-acylation is a common transformation, and the resulting N-acylated derivatives have been explored for various applications.

For example, the N-phenylacetyl derivative of racemic 2-amino-1-butanol can be synthesized and subsequently resolved through enantioselective hydrolysis using penicillin G acylase. researchgate.net This enzymatic resolution provides a route to enantiomerically pure (S)-2-amino-1-butanol. researchgate.nettsijournals.com The synthesis of the N-phenylacetyl derivative is achieved by reacting racemic 2-amino-1-butanol with methyl phenylacetate. tsijournals.com

Furthermore, the synthesis of polyoxazolines from (R)-2-amino-1-butanol and various polycarboxylic acids or their esters represents a significant functional group modification, leading to the formation of multidentate chiral ligands. beilstein-journals.org

Role in the Construction of Complex Molecular Architectures

The chirality and bifunctionality of 2-amino-1-butanol make it an essential component in the construction of complex molecular architectures with specific stereochemistry.

A prominent example is its use in the synthesis of ethambutol (B1671381), an important antituberculosis drug. rsc.orgnih.gov The (S,S)-isomer of ethambutol, synthesized from (S)-2-amino-1-butanol, is significantly more potent than its other stereoisomers. rsc.orgnih.gov The synthesis typically involves the reaction of (S)-2-amino-1-butanol with 1,2-dihaloethane. rsc.orgnih.gov

Beyond pharmaceuticals, 2-amino-1-butanol has been used to create chiral crown ethers. beilstein-journals.org For instance, C2-symmetric chiral diaza-18-crown-6 ethers have been derived from chiral (R)-(−)-2-amino-1-butanol and have been studied for their ability to recognize and bind organic ammonium (B1175870) ions. beilstein-journals.org

Investigation of Novel Amino Alcohol Analogues

Research efforts have also focused on synthesizing and evaluating novel analogues of 2-amino-1-butanol to explore new structure-activity relationships and develop compounds with improved properties.

In the context of ethambutol, unsymmetrical analogues have been synthesized to evaluate the structural importance of the side chains. nih.gov This involves reacting different amino alcohols with 1,2-dihaloethanes to produce a variety of derivatives. nih.gov For instance, novel unsymmetrical ethambutol analogues have been synthesized using a route that allows for the exploration of non-commercially available amino alcohol building blocks. nih.gov One such synthesis involved the preparation of (S)-2-amino-pent-4-en-1-ol hydrochloride as a key intermediate. nih.gov

The development of new synthetic routes to chiral amino alcohols, including analogues of 2-amino-1-butanol, is an active area of research. These efforts aim to provide access to a wider range of chiral building blocks for the synthesis of novel compounds with potential applications in various fields. google.comchemicalbook.com

Analytical and Spectroscopic Methodologies for Research Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of 2-Amino-1-butanol hydrochloride, including the critical determination of its enantiomeric and isomeric purity.

High-Performance Liquid Chromatography (HPLC) for Optical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the optical purity of 2-Amino-1-butanol. rsc.org Since 2-Amino-1-butanol itself lacks a chromophore for UV detection, derivatization is a common strategy. google.com

A notable method involves derivatizing the enantiomers of 2-Amino-1-butanol with a chiral reagent, such as methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate, a variant of Marfey's reagent. rsc.orgrsc.org The resulting diastereomers can then be separated on a reverse-phase C18 column. rsc.orgrsc.org These diastereomers are further cyclized to enhance the structural differences between them, leading to distinct signals that can be quantified. rsc.orgrsc.org

This approach allows for the precise determination of the absolute optical purity by comparing the peak area ratios of the two diastereomers. rsc.org Validation of such HPLC methods often includes recovery experiments, where known amounts of the diastereomers are spiked into samples. Recoveries are typically expected to be within a narrow range, for instance, between 98.5% and 101.2%, with a low relative standard deviation (RSD), demonstrating the accuracy of the method. rsc.org The limit of detection (LOD) and limit of quantification (LOQ) for these methods are often in the low microgram per milliliter range, highlighting their sensitivity. rsc.org

In another application, a Pirkle-type chiral stationary phase was prepared to separate racemic organic acids. The study utilized (R)-2-amino-1-butanol in the synthesis of the chiral selector. The enantiomeric excess of the eluates was determined using HPLC with a CHIRALPAK AD-H analytical column. acgpubs.org

| Parameter | Value | Reference |

| Recovery | 98.5% - 101.2% | rsc.org |

| RSD (n=9) | < 0.88% | rsc.org |

| LOD | 0.001 µg/mL | rsc.org |

| LOQ | 0.003 µg/mL | rsc.org |

Gas-Liquid Chromatography (GLC) for Isomeric Purity Assessment

Gas-Liquid Chromatography (GLC) is employed to assess the isomeric purity of 2-Amino-1-butanol. For instance, in the synthesis of dl-2-amino-1-butanol, GLC can be used to determine the percentage of the desired product and to identify and quantify isomeric impurities, such as dl-1-amino-2-butanol. google.com The enantiomeric excess (ee) of (R)-(-)-2-Amino-1-butanol has also been determined by GLC, with reported purities of 98% and an ee of 96%. researchscientific.co.uksigmaaldrich.com

Capillary Electrophoresis (CE) in Related Substance Analysis

Capillary Electrophoresis (CE) is a powerful technique for analyzing related substances in pharmaceutical formulations containing 2-Amino-1-butanol as an impurity. nih.govresearchgate.net CE offers high separation efficiency and requires minimal sample and solvent volumes.

A Box-Behnken experimental design has been successfully used to optimize a CE method for the separation of ethambutol (B1671381) hydrochloride, its impurity 2-amino-1-butanol, and an internal standard. nih.govresearchgate.net The optimized conditions, including buffer pH, buffer concentration, and applied electric field, resulted in a rapid and efficient separation in under four minutes with complete resolution between the peaks. nih.govresearchgate.net This demonstrates the utility of CE for the quality control of pharmaceuticals where 2-Amino-1-butanol is a potential impurity. nih.govresearchgate.net The various modes of CE, such as Capillary Zone Electrophoresis (CZE), are based on the differential migration of analytes in an electric field. researchgate.netjaper.in

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying the functional groups of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 2-Amino-1-butanol and its derivatives. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. acgpubs.orgnih.gov

¹H NMR spectra of 2-Amino-1-butanol show characteristic signals for the protons in the molecule. spectrabase.comchemicalbook.comchemicalbook.com For instance, the protons of the CH2OH group, the CH(NH2) group, the CH2 group, and the CH3 group all appear at distinct chemical shifts. chemicalbook.com The coupling patterns between adjacent protons provide further structural information. chemicalbook.com Advanced NMR techniques, such as two-dimensional (2D) NMR, can be used to resolve overlapping signals and provide a clearer picture of the molecular structure, especially when analyzing enantiomers in the presence of a chiral auxiliary. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. acgpubs.org The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. acgpubs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. savemyexams.com The IR spectrum of 2-Amino-1-butanol exhibits characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. nih.gov

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful and sensitive chiroptical technique for the non-empirical assignment of the absolute configuration of chiral molecules such as 2-Amino-1-butanol. ull.es This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. ull.es For molecules containing chromophores that absorb in the UV-Vis region, ECD provides critical information about their three-dimensional structure. frontiersin.org

The application of ECD for determining the absolute configuration of 2-Amino-1-butanol, which itself lacks a strong chromophore, often requires chemical derivatization. rsc.org A common strategy involves introducing a chromophoric group to the molecule. The resulting derivative then exhibits characteristic Cotton effects in the ECD spectrum, the signs of which can be correlated to the absolute stereochemistry of the chiral center. nih.gov

One established method involves derivatizing the amino alcohol with a reagent like methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate, a variant of Marfey's reagent. rsc.orgrsc.org The subsequent diastereomers can be further cyclized to create a more rigid structure, such as an oxazolidin-2-one ring. This rigidity leads to distinct and well-defined ECD spectra for each diastereomer. rsc.orgrsc.org

The absolute configuration is then definitively assigned by comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum-chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). rsc.orgrsc.org A good match between the experimental and the calculated spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. rsc.orgmdpi.com For instance, research has shown that after derivatization and cyclization, the resulting diastereomers of (S)- and (R)-2-amino-1-butanol exhibit nearly mirror-image ECD spectra, which can be accurately predicted by TDDFT calculations. rsc.orgrsc.org

Table 1: ECD Spectral Data for Derivatized 2-Amino-1-butanol Diastereomers

| Diastereomer | Experimental ECD λmax (nm) (Δε) | Corresponding Absolute Configuration | Reference |

| 5a | 410.0 (-6.35), 349.5 (-22.66), 295.0 (+19.17) | (2S,5'R) | rsc.org |

| 5b | Not explicitly detailed, but spectrum is near mirror image of 5a | (2S,5'S) | rsc.orgrsc.org |

Note: The data represents the cyclized diastereomers formed from the reaction of 2-amino-1-butanol with a chiral derivatizing agent. rsc.orgrsc.org The specific values demonstrate the distinct Cotton effects used for configuration assignment.

Quantitative Analysis and Impurity Profiling in Precursor Materials

The quantitative analysis and impurity profiling of precursor materials are critical for ensuring the quality and purity of the final this compound product. The primary precursor, 2-aminobutanol, may contain various impurities stemming from its synthesis route.

A significant impurity often found is the constitutional isomer, 1-amino-2-butanol. google.com Its presence is a result of non-regioselective steps in certain synthetic pathways. google.com The effective separation and quantification of this isomer are crucial.

High-Performance Liquid Chromatography (HPLC) is a principal technique for both the quantification of 2-aminobutanol and the profiling of its impurities. nih.gov Due to the lack of a strong UV chromophore in 2-aminobutanol, direct detection can be challenging. Therefore, pre-column derivatization is often employed. One method involves reacting the amino alcohol with a charge-transfer reagent like tetrachloro-p-benzoquinone (TCBQ). nih.gov The resulting colored complex can be readily detected by a UV detector, allowing for sensitive quantification. nih.gov Reverse-phase HPLC methods have been developed that can separate the derivatized 2-aminobutanol from its impurities, enabling accurate determination of its purity. rsc.orgrsc.orgnih.gov

Another analytical approach, particularly for quantifying 2-aminobutanol as an impurity in other substances like ethambutol hydrochloride, involves colorimetric methods. pensoft.netresearchgate.net A novel method uses genipin, a natural cross-linking agent, which reacts with the primary amine of 2-aminobutanol to produce a blue-colored product. pensoft.netresearchgate.net The intensity of the color, measured by a UV-Vis spectrophotometer, is proportional to the concentration of 2-aminobutanol. This method has been validated for the semi-quantitative limit test of 2-aminobutanol, demonstrating its utility in quality control. pensoft.net

Table 2: Analytical Methods for Quantitative Analysis of 2-Aminobutanol

| Analytical Method | Reagent/Column | Detection Principle | Key Findings | Reference |

| HPLC | Tetrachloro-p-benzoquinone (TCBQ) / C18 column | Charge-transfer reaction, UV detection | LOQ: 0.01 g/L; Linear range: 0.1-0.6 g/L; Recoveries: 98.3%-103.6% | nih.gov |

| Colorimetric Limit Test | Genipin | Chromogenic reaction, UV-Vis spectrophotometry | Detects 2-aminobutanol at levels as low as 0.125% in ethambutol hydrochloride. | pensoft.netresearchgate.net |

| RPLC | Methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate / C18 column | Derivatization, UV detection at 336 nm | Allows for the separation and quantification of diastereomers to determine optical purity. | rsc.orgrsc.org |

Applications and Industrial Relevance in Chemical Synthesis

Intermediate in Fine Chemical Synthesis (General)

2-Amino-1-butanol hydrochloride is a crucial intermediate in the synthesis of fine chemicals. chemimpex.comruifuchemical.com Its value lies in its ability to participate in a variety of chemical transformations, making it a key component in the production of high-value, low-volume chemical products. The hydrochloride salt form of 2-amino-1-butanol is often preferred as it enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various synthetic processes. ontosight.ai The racemic mixture, dl-2-amino-1-butanol hydrochloride, is a common starting material that can be used as is or resolved into its constituent enantiomers for stereospecific applications. ontosight.aigoogle.com

The general process for producing dl-2-amino-1-butanol often involves the reaction of 1-butene (B85601) with a nitrile, such as acetonitrile, and chlorine to form an intermediate which is then hydrolyzed to yield dl-2-amino-1-butanol hydrochloride. google.com This method is valued for producing a high-purity product with minimal by-products, making it an economical choice for industrial-scale synthesis. google.com The resulting 2-amino-1-butanol can then be utilized in the synthesis of various fine chemicals, including those used in pharmaceuticals and agrochemicals. chemimpex.comguidechem.com

Precursor for Agrochemical Active Ingredients

The application of 2-amino-1-butanol extends to the agricultural sector, where it serves as a precursor for the synthesis of active ingredients in agrochemicals. chemimpex.comontosight.aiguidechem.com Its structural features allow for its incorporation into molecules designed to have specific biological activities relevant to crop protection and enhancement. The chirality of 2-amino-1-butanol is particularly important in this field, as the biological activity of agrochemicals can be highly dependent on the stereochemistry of the active molecule.

Building Block for Specialty Chemicals including Polymers and Surfactants

This compound is a valuable building block for a range of specialty chemicals, including polymers and surfactants. ontosight.aiguidechem.com In polymer chemistry, its bifunctionality allows it to act as a monomer or a chain modifier, influencing the properties of the resulting polymer.

As a component in surfactant synthesis, the amino and hydroxyl groups of 2-amino-1-butanol can be chemically modified to create molecules with both hydrophilic and lipophilic properties. This amphiphilic nature is the basis for their surface-active properties, making them useful as emulsifying agents in various formulations, including cosmetic creams and lotions, mineral oil emulsions, and cleaning compounds.

Utilisation in Chiral Auxiliary and Ligand Development for Asymmetric Synthesis

The chiral nature of 2-amino-1-butanol makes it a highly valuable tool in the field of asymmetric synthesis. chemimpex.comrsc.org Both the (R)- and (S)-enantiomers of 2-amino-1-butanol are employed as chiral auxiliaries. chemimpex.comontosight.ai A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The use of chiral auxiliaries like 2-amino-1-butanol is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. chemimpex.com

Furthermore, 2-amino-1-butanol and its derivatives are used to develop chiral ligands for transition-metal-catalyzed asymmetric reactions. researchgate.net These chiral ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations, such as hydrogenations and hydrosilylations. For instance, (R)-2-amino-1-butanol has been used as a chiral ligand in copper-catalyzed hydrosilylation reactions, demonstrating high yields and enantiomeric excess.

Role in the Production of Specific Pharmaceutical Intermediates

This compound plays a pivotal role as an intermediate in the synthesis of several pharmaceutical compounds. chemimpex.comgoogle.comrsc.orgontosight.aigoogle.com Its most prominent application is in the production of the antitubercular drug, ethambutol (B1671381). google.comrsc.orggoogle.comchemicalbook.comresearchgate.netpatsnap.com The synthesis of ethambutol involves the reaction of the (S,S)-enantiomer of 2-amino-1-butanol with 1,2-dichloroethane. google.comchemicalbook.com The stereochemistry of the 2-amino-1-butanol starting material is critical, as the (S,S)-isomer of ethambutol is the most effective and least toxic form of the drug. rsc.org

The production of enantiomerically pure (S)-2-amino-1-butanol is therefore a key step in the manufacturing of ethambutol. researchgate.netresearchgate.net This is often achieved through the resolution of racemic dl-2-amino-1-butanol using a resolving agent like L-(+)-tartaric acid. google.com The dl-2-amino-1-butanol hydrochloride is first converted to the free base, which is then treated with L-(+)-tartaric acid to selectively precipitate the (S)-2-amino-1-butanol as a diastereomeric salt. google.com The free base can then be liberated for use in the ethambutol synthesis. google.com

Theoretical and Computational Chemistry Studies

Computational Modeling of Chiral Interactions

Computational modeling is instrumental in elucidating the nature of chiral interactions involving 2-amino-1-butanol. Noncovalent interactions are fundamental to enantioselective recognition, a key process in many biological and chemical systems researchgate.net.

In one study, a Pirkle-type chiral stationary phase (CSP) was developed by synthesizing an aromatic amine derivative of (R)-2-amino-1-butanol. Computational modeling, specifically docking studies, was employed to investigate the enantioselective interactions between this CSP and racemic mandelic acid and 2-phenylpropionic acid. These models help to visualize and understand the three-dimensional arrangement of the interacting molecules and the forces driving the chiral discrimination.

Another area of research involves the use of chiral porous organic cages (POCs) for the enantioselective recognition of 2-amino-1-butanol. researchgate.netmdpi.com For instance, the chiral porous organic cage CC3-R has been utilized as a chiral selector in potentiometric sensors for 2-amino-1-butanol enantiomers. researchgate.netmdpi.com Computational models can help to understand how the specific geometry and functional groups of the cage's cavity lead to preferential binding of one enantiomer over the other.

Molecular Dynamics Simulations for Enantioselective Processes

Molecular dynamics (MD) simulations offer a dynamic perspective on enantioselective processes by simulating the movement of atoms and molecules over time. This approach provides valuable information on the stability of diastereomeric complexes and the mechanisms of chiral separation.

In the aforementioned study of the Pirkle-type CSP derived from (R)-2-amino-1-butanol, molecular dynamics simulations were used to further explore the enantioselective interactions with racemic analytes. These simulations can reveal the conformational changes and intermolecular interactions that occur during the separation process, explaining the observed enantiomeric excess.

MD simulations are also a convenient method for determining the optimal pore size of materials used for chiral separation. tandfonline.com By simulating the behavior of enantiomers within pores of varying dimensions, researchers can predict which pore size will lead to the most effective separation. tandfonline.com This computational approach can guide the design of more efficient chiral separation materials, such as those based on amino acid modified carbon nanotubes. tandfonline.com

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, which is crucial for understanding the subtle energetic differences in chiral interactions.

In the investigation of the Pirkle-type CSP, quantum mechanical computation methods were utilized alongside docking and molecular dynamics to gain a comprehensive understanding of the enantioselective interactions. These calculations can provide detailed information about the interaction energies and the nature of the chemical bonds formed between the chiral selector and the enantiomers.

Time-dependent density functional theory (TDDFT) is a powerful QM method used to simulate electronic circular dichroism (ECD) spectra. rsc.org This technique has been applied to determine the absolute optical purity of 2-amino-1-butanol. rsc.org By derivatizing the enantiomers and then cyclizing them, diastereomers with distinct ECD spectra are formed. rsc.org Comparing the experimentally measured ECD spectra with the TDDFT-simulated spectra allows for the unambiguous assignment of the absolute configuration of each enantiomer. rsc.org

Furthermore, the electronic and structural properties of metal-organic frameworks (MOFs) that interact with 2-amino-1-butanol have been studied by comparing experimental results with DFT-based quantum mechanical calculations. researchgate.net

Docking Studies for Ligand-Receptor or Catalyst-Substrate Interactions

Docking studies are a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is widely used to model the interaction between a ligand (like 2-amino-1-butanol) and a receptor or a catalyst.

As previously mentioned, docking studies were integral to understanding the interactions between a chiral stationary phase derived from (R)-2-amino-1-butanol and racemic analytes. These studies helped to elucidate the binding modes of the different enantiomers to the chiral selector.

In the context of biocatalysis, molecular docking has been used in conjunction with homology modeling and molecular dynamics simulations. rsc.org These computational tools can be applied to understand how enzymes, such as amine transaminases, interact with substrates related to 2-amino-1-butanol, providing insights into the catalytic mechanism and enantioselectivity of the biotransformation. rsc.org

The racemization of R-2-amino-1-butanol over a Co–Rh/γ-Al2O3 catalyst has also been studied, where understanding the catalyst-substrate interaction is key to optimizing the process. researchgate.net While not explicitly stated as using docking in the abstract, such computational methods are valuable for investigating the active sites of catalysts and how substrates like 2-amino-1-butanol bind to them. researchgate.netresearchgate.net

Emerging Research Trends and Future Directions

Development of Sustainable and Green Synthesis Pathways

The chemical industry's shift towards environmental responsibility has spurred significant research into sustainable and green manufacturing processes. For 2-Amino-1-butanol, this involves minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

A notable advancement is the development of a green route for preparing S-2-amino-1-butanol, a key component for the antituberculosis drug ethambutol (B1671381) hydrochloride. google.comgoogle.comsmolecule.com This method employs bipolar membrane electrodialysis (BMED) to convert the diastereomeric salt S-2-amino-1-butanol-l-tartrate into the desired S-2-amino-1-butanol. google.comgoogle.comsmolecule.com Traditionally, this conversion requires chemical reagents like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3). google.comgoogle.com The BMED technology generates hydroxide ions (OH-) in-situ to effect the conversion, thereby avoiding the use of these chemicals. google.comgoogle.comsmolecule.com Under optimized conditions, this process achieves a high conversion rate and product purity, demonstrating its potential for industrial application in chiral compound separation. google.comgoogle.comsmolecule.comresearchgate.netacs.org

Table 1: Performance of Green Synthesis Method for S-2-amino-1-butanol

| Technology | Key Feature | Product Concentration | Conversion Rate | Final Purity | Energy Consumption | Source |

|---|---|---|---|---|---|---|

| Bipolar Membrane Electrodialysis (BMED) | In-situ generation of OH-, avoids chemical reagents | 1.04 mol·L⁻¹ | 92.28% | ~98.2% | 1.88 kW·h·kg⁻¹ | google.comgoogle.comsmolecule.comacs.org |

Exploration of Novel Biocatalytic Systems for Enantioselective Transformations

The synthesis of single-enantiomer compounds is critical, particularly in the pharmaceutical industry where chirality dictates a drug's efficacy and safety. mdpi.comfda.gov Biocatalysis, using enzymes or whole-cell systems, offers a highly specific and efficient means to achieve enantioselective transformations under mild conditions. mdpi.comfda.govnih.gov

A significant breakthrough has been the kinetic resolution of racemic 2-amino-1-butanol using the enzyme penicillin G acylase. google.comnih.gov This enzyme, when immobilized on supports like Eupergit C or within a gelatin matrix, selectively hydrolyzes the N-phenylacetyl derivative of the (S)-enantiomer. google.comnih.gov This process yields (S)-2-amino-1-butanol with an enantiomeric excess (e.e.) greater than 99%. google.comnih.gov The enzyme is relatively inexpensive, stable, and commercially available, making this a promising industrial methodology. nih.gov

Further research is exploring a wider range of biocatalysts. Amine dehydrogenases (AmDHs) have been engineered for the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones. acs.org Notably, one AmDH variant has been successfully used to prepare a key intermediate for ethambutol. acs.org Additionally, cascade biocatalysis systems are being developed for more complex one-pot syntheses. acs.orgadvancionsciences.com One such system combines a transaminase (TAm), a carbonyl reductase (CR), and a glucose dehydrogenase (GDH) to convert racemic β-amino alcohols into both enantiopure vicinal diols and β-amino alcohols simultaneously. acs.orgadvancionsciences.com

Table 2: Comparison of Biocatalytic Systems for Enantioselective Synthesis

| Biocatalyst System | Target Transformation | Substrate | Key Result | Source |

|---|---|---|---|---|

| Immobilized Penicillin G Acylase | Kinetic resolution | N-phenylacetyl (±)-2-amino-1-butanol | (S)-2-amino-1-butanol with >99% e.e. | google.comnih.gov |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | α-hydroxy ketones | (S)-configured vicinal amino alcohols, up to >99% e.e. | acs.org |

| Cascade (TAm, CR, GDH) | Enantioselective conversion | Racemic β-amino alcohols | Simultaneous production of enantiopure diol and amino alcohol | acs.orgadvancionsciences.com |

| Lipase | Enantioselective acylation | (±)-N-carbobenzoxy-2-amino-butan-1-ol | Key step in preparing (S,S)-2,2'-(ethylenediamino)dibutan-1-ol | researchgate.net |

Integration of Advanced Analytical Techniques for Real-time Process Monitoring

To ensure product quality and optimize manufacturing processes, the integration of Process Analytical Technology (PAT) is becoming standard practice in the pharmaceutical and chemical industries. google.comacgpubs.org PAT utilizes in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time, moving away from a reliance on offline, post-production testing. google.com

For the synthesis of 2-Amino-1-butanol hydrochloride and its derivatives, various advanced analytical techniques are crucial. High-Performance Liquid Chromatography (HPLC) is extensively used, particularly for monitoring the progress of enzymatic resolutions and for determining the enantiomeric excess (optical purity) of the final product. google.com Gas chromatography (GC) is also employed to assess product purity. haz-map.com

For real-time monitoring, spectroscopic methods such as Near-Infrared (NIR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are powerful PAT tools. acgpubs.org These non-destructive techniques can be implemented directly into the reaction vessel or process stream to provide continuous data on component concentration, reaction completion, and even polymorphic form, enabling tighter process control and ensuring consistency. acgpubs.org Beyond process monitoring, sophisticated techniques like X-ray photoelectron spectroscopy (XPS) and X-ray diffractometry (XRD) are used to characterize the catalysts employed in the synthesis, providing insights into their active states and stability. ontosight.ai

Expansion of Applications in New Material Science and Advanced Chemical Technologies

While 2-Amino-1-butanol is well-established as a key intermediate for pharmaceuticals like ethambutol, current research is uncovering its potential in new domains of material science and advanced chemical technologies. google.comontosight.aihaz-map.com Its bifunctional nature, possessing both an amine and a hydroxyl group, makes it a versatile building block for more complex molecules. ontosight.aihaz-map.com

In material science, 2-Amino-1-butanol and its derivatives are being explored for polymer synthesis. ontosight.ai Patents have described its potential use as a component in organosilicone compositions and in flame-retardant formulations. google.comgoogle.com More recently, amino alcohols such as 2-amino-1-butanol have been identified as potential curing agents for epoxy resins. drugfuture.com Derivatives of the compound are also being investigated for the development of new materials with specific, tailored functional properties. smolecule.com The broader class of amino alcohols is recognized for its role in creating biodegradable polymers, such as poly(β-amino esters), which have applications in advanced drug delivery systems. advancionsciences.com

In the field of advanced chemical technologies, derivatives of 2-Amino-1-butanol are finding novel applications. One significant example is the synthesis of a Pirkle-type chiral stationary phase (CSP) using a derivative of (R)-2-amino-1-butanol. This CSP is used in liquid chromatography for the enantioseparation of racemic organic acids, demonstrating a direct application in sophisticated analytical and purification technologies. Furthermore, the base compound is used to produce surface-active agents (surfactants), vulcanization accelerators, and emulsifying agents for a variety of products, including cosmetics, polishes, and cleaning compounds. nih.gov

Mentioned Compounds

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-amino-1-butanol hydrochloride?

Methodological Answer:

Synthesis of this compound typically involves the hydrochlorination of 2-amino-1-butanol using concentrated HCl under controlled conditions. Characterization requires multi-technique validation:

- Physical Properties : Melting point (mp) analysis (e.g., mp 75–77°C for analogous compounds like 2-aminoethanol hydrochloride ), refractive index (1.4525), and density (0.944 g/mL at 20°C) .

- Spectroscopic Analysis : Use NMR (e.g., H/C NMR) to confirm amine and alcohol protons (δ 1.5–3.5 ppm) and FTIR for -NH (3300–3500 cm) and -OH (broad ~3200 cm) stretches.

- Purity Validation : Thin-layer chromatography (TLC) with ninhydrin staining (Rf ~0.3) to detect impurities .

Basic: How can researchers ensure purity of this compound during synthesis?

Methodological Answer:

Purity validation involves:

- TLC Analysis : Use silica gel plates with ethyl acetate/acetic acid/HCl/water (11:7:1:1) as the mobile phase. Spots are visualized with ninhydrin-L-ascorbic acid reagent, heating at 105°C for 5 minutes .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm. Adjust mobile phase pH to 3.0 (using trifluoroacetic acid) to enhance peak resolution.

- Residual Solvent Testing : Gas chromatography (GC) for solvents like methanol or ethyl acetate .

Advanced: What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

The compound exists as (±)-, (R)-(−)-, and (S)-(+)-enantiomers (CAS 96-20-8, 5856-63-3, 5856-62-2) . Resolution methods include:

- Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention times differ by 2–3 minutes .

- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol, followed by fractional crystallization .

- Capillary Electrophoresis : Chiral selectors like β-cyclodextrin in borate buffer (pH 9.0) at 15 kV .

Advanced: How should researchers address stability challenges during storage of this compound?

Methodological Answer:

The compound is hygroscopic and air-sensitive . Key protocols:

- Storage : In airtight containers under nitrogen at −20°C, with desiccants (silica gel).

- Stability Monitoring : Periodic TLC/HPLC to detect degradation (e.g., oxidation to nitro derivatives or hydrolysis to 2-aminobutyric acid) .

- pH Control : Maintain pH >10 in aqueous solutions to prevent protonation-induced decomposition .

Advanced: What role does this compound play in drug development workflows?

Methodological Answer:

- Chiral Building Block : Used in synthesizing Ethambutol Hydrochloride (tuberculosis drug). Purity of intermediates is validated via TLC as per pharmacopeial standards .

- Receptor Studies : Acts as a ligand precursor in G protein-coupled receptor (GPCR) assays. Functionalize via reductive amination for fluorescent labeling .

- Peptide Modification : Incorporate into peptide backbones via solid-phase synthesis to study secondary structure effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.